2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: Shares the benzimidazole core but differs in functional groups.
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Another benzimidazole derivative with different substituents.
Uniqueness
2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H26N4O2S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H26N4O2S/c35-29(33-31-19-23-15-17-26(18-16-23)36-21-25-11-5-2-6-12-25)22-37-30-32-27-13-7-8-14-28(27)34(30)20-24-9-3-1-4-10-24/h1-19H,20-22H2,(H,33,35)/b31-19- |
InChI Key |
CJJWGSVQSSQBDR-DXJNIWACSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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